3-Bromo-5,6,7,8-tetrahydroquinolin-5-amine
Description
Significance of Tetrahydroquinoline Derivatives in Organic Chemistry and Chemical Biology
The tetrahydroquinoline (THQ) ring system, a heterocyclic motif featuring a fused benzene (B151609) and piperidine (B6355638) ring, is a cornerstone in the architecture of a vast number of biologically active compounds. rsc.orggoogle.com This "privileged scaffold" is prevalent in numerous natural products and has been extensively utilized in the design of synthetic molecules with a wide array of pharmacological properties. rsc.orgacgpubs.org Its structural rigidity and three-dimensional character make it an ideal backbone for creating molecules that can precisely interact with biological targets.
Tetrahydroquinoline derivatives have demonstrated a remarkable spectrum of biological activities, including roles as anticancer digitellinc.com, antimicrobial nih.gov, and anti-inflammatory agents. nih.gov For instance, certain derivatives have been investigated as potent inhibitors of enzymes like mTOR kinase, which is implicated in lung cancer. acs.org The versatility of the THQ scaffold allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological function. researchgate.net The development of efficient synthetic methods, such as catalytic hydrogenation of quinolines and multi-component reactions, has further expanded the accessibility and diversity of this important class of compounds. nih.gov
Overview of Brominated Aminotetrahydroquinolines in Advanced Synthetic Design
The strategic introduction of halogen atoms, particularly bromine, onto the tetrahydroquinoline framework represents a significant advancement in synthetic design. Bromination not only influences the electronic properties and metabolic stability of a molecule but also provides a versatile chemical handle for further functionalization. acgpubs.orgrsc.org Specifically, brominated aminotetrahydroquinolines are valuable intermediates in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds and build molecular complexity. researchgate.net
The amino group, on the other hand, is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological receptors. nih.gov The combination of a bromine atom and an amino group on the tetrahydroquinoline scaffold, as seen in 3-Bromo-5,6,7,8-tetrahydroquinolin-5-amine, creates a bifunctional building block with significant potential. For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in asymmetric catalysis. nih.govmdpi.com While specific research on the 3-bromo-5-amino substitution pattern is not extensively documented in public literature, the known reactivity of related compounds suggests its utility in constructing novel and complex molecular architectures for drug discovery and materials science. acgpubs.orgrsc.org
Chemical and Physical Properties
While detailed experimental data for this compound is limited in peer-reviewed literature, basic properties can be identified from supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1211522-14-3 | rsc.orgrsc.orgchemenu.comamadischem.com |
| Molecular Formula | C₉H₁₁BrN₂ | nih.gov |
| Molecular Weight | 227.10 g/mol | nih.gov |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Note: Some physical properties like melting point, boiling point, and appearance are not consistently available from public sources and would require experimental determination.
Synthesis and Reactivity
A plausible synthetic route could involve a multi-step sequence starting from a suitably substituted quinoline (B57606) or cyclohexanone (B45756) derivative. For instance, the synthesis of the tetrahydroquinoline core can be achieved through the reduction of a quinoline precursor. The introduction of the amino group at the 5-position could potentially be accomplished through a reductive amination of a 5,6,7,8-tetrahydroquinolin-5-one intermediate. The synthesis of such ketones is a well-established process. rsc.org
The bromination of the pyridine (B92270) ring at the 3-position presents a regiochemical challenge. Direct bromination of the tetrahydroquinoline ring often occurs on the benzene ring, activated by the amino group. rsc.org Therefore, the bromine atom would likely need to be introduced at an earlier stage on a quinoline precursor before reduction, or via a more specialized directed bromination strategy.
The reactivity of this compound is dictated by its functional groups. The amino group can act as a nucleophile or a base, and can be acylated, alkylated, or used to form Schiff bases. nih.gov The bromine atom on the pyridine ring is a key site for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. researchgate.net
Research Applications
Given the lack of specific studies on this compound, its research applications remain largely potential rather than demonstrated. Based on the known biological activities of related tetrahydroquinoline derivatives, this compound could serve as a valuable building block in several areas of drug discovery.
The presence of the tetrahydroquinoline scaffold suggests potential applications in developing agents targeting cancer, infectious diseases, or central nervous system disorders. digitellinc.comnih.govacs.org The 5-amino group is a feature found in compounds with interesting biological profiles, and the 3-bromo position offers a site for diversification to create libraries of novel compounds for high-throughput screening. nih.govresearchgate.net For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as ligands in asymmetric catalysis, suggesting that the title compound could be explored for similar applications in synthesizing chiral molecules. nih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinolin-5-amine |
InChI |
InChI=1S/C9H11BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h4-5,8H,1-3,11H2 |
InChI Key |
GQKHFQLFZPLZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)N |
Origin of Product |
United States |
Structural Analysis and Advanced Spectroscopic Characterization of 3 Bromo 5,6,7,8 Tetrahydroquinolin 5 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-Bromo-5,6,7,8-tetrahydroquinolin-5-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.
Two-dimensional NMR techniques are indispensable for mapping the connectivity and spatial relationships between atoms within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between the protons on the saturated ring, such as H-5 with the methylene protons at H-6, H-6 with H-7, and H-7 with H-8. This allows for the sequential assignment of the protons within the aliphatic portion of the tetrahydroquinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net It is a highly sensitive technique that would be used to definitively assign the carbon signals for all protonated carbons (C-2, C-4, C-5, C-6, C-7, and C-8) by correlating them to their known proton signals. An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups based on the phase of the cross-peak.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This information pieces together the molecular skeleton by connecting different spin systems. Key expected HMBC correlations for this compound would include correlations from the proton at C-2 to the quaternary carbon C-8a and the bromine-bearing C-3, and from the proton at C-4 to the quaternary carbon C-4a and C-5. Correlations from the amine proton(s) to C-5 and C-4a would also be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. NOESY is particularly valuable for determining stereochemistry and conformation. For instance, observing a NOESY correlation between the proton at C-5 and one of the protons at C-4 or C-6 would provide insight into the preferred orientation (axial vs. equatorial) of the amine group on the saturated ring.
The combined data from these 2D NMR experiments allows for the construction of a complete and unambiguous structural assignment, as detailed in the table below.
Table 1: Predicted 2D NMR Correlations for this compound Predicted chemical shifts (δ) are estimates based on related structures and may vary.
| Atom | δ ¹H (ppm) | δ ¹³C (ppm) | COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H to ¹³C) |
|---|---|---|---|---|---|
| H-2 | ~8.3 | ~150 | H-4 | C-2 | C-3, C-4, C-8a |
| C-3 | - | ~118 | - | - | - |
| H-4 | ~7.8 | ~138 | H-2 | C-4 | C-2, C-4a, C-5, C-8a |
| C-4a | - | ~145 | - | - | - |
| H-5 | ~4.0 | ~50 | H-6 | C-5 | C-4, C-4a, C-6, C-7 |
| H-6 | ~1.9, ~2.1 | ~30 | H-5, H-7 | C-6 | C-4a, C-5, C-7, C-8 |
| H-7 | ~1.8, ~2.0 | ~22 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a |
| H-8 | ~2.8, ~3.0 | ~28 | H-7 | C-8 | C-4a, C-6, C-7, C-8a |
| C-8a | - | ~128 | - | - | - |
| NH₂ | ~2.5 (broad) | - | H-5 (weak) | - | C-5, C-4a |
While HSQC identifies protonated carbons, the assignment of non-protonated (quaternary) carbons requires other methods. The DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary carbons) pulse sequence is a powerful tool for this purpose. Unlike standard DEPT experiments which null or omit quaternary carbon signals, DEPTQ provides a complete ¹³C spectrum where the signals for different carbon types (C, CH, CH₂, CH₃) appear with different phases. blogspot.comnih.gov
A DEPTQ-135 experiment on this compound would show:
CH and CH₃ signals: Positive phase
CH₂ signals: Negative phase
Quaternary (Cq) signals: Present and distinguishable from the others (e.g., negative phase, similar to CH₂) blogspot.com
This technique would unequivocally confirm the presence and chemical shifts of the three quaternary carbons (C-3, C-4a, and C-8a) in the structure, complementing the data from HMBC for their final assignment. nih.gov
Table 2: Carbon Multiplicity Analysis using DEPTQ Spectroscopy
| Carbon Atom | Predicted δ ¹³C (ppm) | Multiplicity | Expected DEPTQ-135 Phase |
|---|---|---|---|
| C-2 | ~150 | CH | Positive |
| C-3 | ~118 | Cq | Negative |
| C-4 | ~138 | CH | Positive |
| C-4a | ~145 | Cq | Negative |
| C-5 | ~50 | CH | Positive |
| C-6 | ~30 | CH₂ | Negative |
| C-7 | ~22 | CH₂ | Negative |
| C-8 | ~28 | CH₂ | Negative |
| C-8a | ~128 | Cq | Negative |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₉H₁₁BrN₂), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would yield the exact mass of the protonated molecular ion, [M+H]⁺. This experimental value can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence.
The calculated monoisotopic mass for [C₉H₁₂⁷⁹BrN₂]⁺ is 243.0233 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would validate the proposed molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. The fragmentation provides structural information by revealing characteristic losses of neutral fragments. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: A characteristic fragmentation for amines, where the bond adjacent to the C-N bond is cleaved. libretexts.org This could lead to the opening of the saturated ring.
Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment with a mass loss of 79 or 81 Da, corresponding to the two bromine isotopes. youtube.com
Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for cyclic systems like the tetrahydroquinoline ring, leading to the cleavage of the saturated ring into two smaller fragments.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. mdpi.com
For this compound, a successful single-crystal X-ray diffraction analysis would definitively establish:
The exact conformation of the tetrahydroquinoline ring system in the crystal lattice.
The relative stereochemistry at the C-5 chiral center, if the compound is resolved into its enantiomers.
Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.
Although obtaining suitable crystals for analysis can be challenging, the resulting structural data is considered the "gold standard" for molecular structure determination. The crystal structures of related tetrahydroquinoline derivatives have been successfully determined, confirming their molecular geometry and stereochemistry. researchgate.netresearchgate.net
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its specific vibrational modes (e.g., stretching, bending).
For this compound, the FTIR and Raman spectra would display characteristic bands confirming the presence of key structural features. These techniques are complementary and provide a comprehensive vibrational profile of the molecule. tubitak.gov.tr
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct bands for a primary amine. |
| Primary Amine (N-H) | Scissoring (Bending) | 1590 - 1650 | Confirms the -NH₂ group. |
| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the aromatic part of the quinoline (B57606) ring. |
| Aliphatic C-H | Stretch | 2850 - 2960 | Corresponds to the CH₂ and CH groups in the saturated ring. |
| Aromatic C=C / C=N | Ring Stretch | 1450 - 1600 | Multiple bands characteristic of the quinoline core. |
| Aliphatic C-N | Stretch | 1020 - 1250 | C-N bond of the amine group. |
| Aromatic C-Br | Stretch | 500 - 650 | Strong band indicating the carbon-bromine bond. |
Source: General ranges from infrared spectroscopy correlation tables. Specific values for 5-aminoquinoline have been reported. researchgate.net
Conformational Analysis of the Saturated Tetrahydroquinoline Ring
The 5,6,7,8-tetrahydroquinoline core contains a six-membered dihydropyridine ring fused to a pyridine (B92270) ring. Due to the sp³-hybridized carbons (C-5, C-6, C-7, C-8), this ring is non-planar and will adopt a conformation that minimizes steric and torsional strain. The possible low-energy conformations for such a ring system are typically described as half-chair, sofa, or boat conformations.
The presence of the amine substituent at the C-5 position introduces a key stereocenter and significantly influences the conformational equilibrium. The amine group can exist in either a pseudo-axial or a pseudo-equatorial position.
Pseudo-equatorial conformation: This is generally the more stable conformation for a substituent on a six-membered ring, as it minimizes steric clashes (1,3-diaxial interactions) with other atoms on the ring.
Pseudo-axial conformation: This conformation would likely be of higher energy due to increased steric hindrance between the amine group and the axial protons on the same side of the ring.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-aminoquinaldine |
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the theoretical and computational chemistry studies of the compound This compound .
The requested article outline requires detailed findings from quantum chemical calculations, molecular modeling, molecular dynamics simulations, and other computational methods applied directly to this specific molecule. Unfortunately, searches for scholarly articles and data pertaining to Density Functional Theory (DFT) calculations, transition state modeling, molecular docking, and in silico predictions for this compound did not yield any relevant results.
While computational studies have been conducted on related structures, such as other brominated quinolines or different isomers of amino-tetrahydroquinolines, the strict requirement to focus solely on this compound prevents the inclusion of this information. Generating content without specific data would lead to inaccuracies and would not adhere to the provided instructions.
Therefore, it is not possible to generate the requested scientific article at this time due to the absence of the necessary foundational research on this particular compound.
Applications in Advanced Organic Synthesis and Chemical Biology
3-Bromo-5,6,7,8-tetrahydroquinolin-5-amine as a Versatile Synthetic Building Block and Synthon
This compound serves as a versatile synthetic building block, primarily due to the orthogonal reactivity of its key functional groups: the aryl bromide and the primary amine. The bromine atom, positioned on the electron-deficient pyridine (B92270) ring, is amenable to a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, reactions like the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents at the 3-position, significantly increasing molecular complexity. researchgate.net This strategy has been successfully applied to other brominated tetrahydroquinolines to generate libraries of novel derivatives. researchgate.net
Simultaneously, the 5-amino group on the alicyclic portion of the molecule acts as a potent nucleophile. It can readily participate in reactions such as acylation to form amides, alkylation, and reductive amination to generate secondary or tertiary amines. This nucleophilic character is crucial for attaching side chains, linking to other molecular fragments, or forming key pharmacophoric features. The strategic placement of these two functional groups allows for a stepwise and controlled elaboration of the tetrahydroquinoline core, making the compound a valuable synthon for diversity-oriented synthesis. The general utility of halogenated molecules as building blocks for designing new biologically active compounds is well-recognized, particularly when selective hydrogenation of the aromatic precursor is a challenging task. rsc.org
Scaffold for the Construction of Fused Heterocyclic Systems (e.g., Pyrimidoquinolines)
The inherent structure of this compound makes it an ideal scaffold for the synthesis of more complex, fused heterocyclic systems. Of particular note is its potential as a precursor for pyrimido[4,5-b]quinolines, a class of compounds with established biological relevance. nih.govrsc.org The synthesis of these tricyclic systems often relies on the annulation of a pyrimidine ring onto a quinoline (B57606) or tetrahydroquinoline core.
In this context, the 5-amino group of the title compound is the key reactive handle. General synthetic strategies show that an amino-substituted tetrahydroquinoline can undergo condensation and subsequent cyclization with various C1 and C2 synthons to form the fused pyrimidine ring. For example, reacting an aminotetrahydroquinoline derivative with reagents like urea, thiourea, or formamide can yield the corresponding pyrimido[4,5-b]quinoline-2(1H)-one/thione or the unsubstituted pyrimidoquinoline, respectively. nih.govrsc.org Other reagents, such as carbon disulfide or dimethylformamide dimethylacetal (DMF-DMA), can also be used to construct the pyrimidine ring with different substitution patterns. nih.govrsc.org The bromine at the 3-position remains as a functional handle for further diversification after the fused ring system has been constructed.
| Reagent(s) | Reaction Conditions | Resulting Fused Ring Structure |
|---|---|---|
| Urea or Thiourea | Reflux in ethanol with sodium ethoxide | 4-Amino-pyrimido[4,5-b]quinoline-2(1H)-one/thione |
| Formamide | Reflux | 4-Amino-pyrimido[4,5-b]quinoline |
| Formic Acid | Reflux | Pyrimido[4,5-b]quinoline-4-one |
| Acetic Anhydride | Reflux | 2-Methyl-pyrimido[4,5-b]quinoline-4-one |
| Carbon Disulfide | Reflux in pyridine | Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione |
| DMF-DMA followed by Hydrazine Hydrate | Reflux in dioxane, then ethanol | 3-Amino-4(3H)-imino-pyrimido[4,5-b]quinoline |
Precursor in the Development of Chemically Distinct Molecular Probes and Ligands
The 5,6,7,8-tetrahydroquinoline framework is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets. researchgate.net Consequently, this compound is a valuable precursor for creating specialized molecular probes and high-affinity ligands. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes, while ligands are designed to bind to specific receptors or enzymes.
The development of chiral ligands for asymmetric catalysis is a prominent example. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY, have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com This demonstrates the utility of the amino-tetrahydroquinoline scaffold in creating a defined chiral environment around a metal center. Similarly, the 5-amino group of the title compound can be derivatized to generate novel chiral ligands. Furthermore, the bromine atom provides a convenient site for introducing reporter groups, such as fluorophores or biotin tags, via cross-coupling reactions. This modification would transform the molecule into a molecular probe for use in fluorescence microscopy, flow cytometry, or affinity purification experiments.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Target Binding and Mechanism of Chemical Action
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is well-suited for systematic SAR exploration. By methodically modifying different parts of the molecule and assessing the impact on biological activity (e.g., binding affinity for a receptor or enzyme inhibition), researchers can develop a detailed understanding of the molecular interactions driving the compound's effect.
SAR studies on related quinoline derivatives have revealed key insights. For example, investigations into brominated 8-hydroxyquinolines showed that the position of the bromo substituent significantly affects anticancer activity and the ability to inhibit enzymes like topoisomerase I. researchgate.net Similarly, studies on 8-hydroxyquinoline-derived Mannich bases highlighted that substitutions on the quinoline ring and the physicochemical properties (like pKa values) of the amine side chain are critical for modulating selective toxicity against multidrug-resistant cancer cells. nih.gov
Applying this approach to this compound, a medicinal chemist could:
Modify the 3-position: Replace the bromine atom with other halogens (F, Cl, I), small alkyl groups, or aryl moieties via cross-coupling to probe the steric and electronic requirements of a target's binding pocket.
Derivatize the 5-amino group: Convert the primary amine to various secondary or tertiary amines, amides, or sulfonamides to explore the role of hydrogen bonding and hydrophobicity.
Introduce substituents on the saturated ring: Add substituents at the 6, 7, or 8 positions to explore conformational effects on binding.
| Scaffold Position | Modification | Potential Impact on Biological Activity |
|---|---|---|
| Position 3 | -Br (parent) | Baseline activity; handle for further synthesis. |
| Position 3 | -Phenyl | Introduces potential for π-π stacking interactions. |
| Position 3 | -H (de-brominated) | Determines the necessity of a substituent at this position. |
| Position 5 | -NH₂ (parent) | Potential hydrogen bond donor/acceptor. |
| Position 5 | -NHCOCH₃ (Acetamide) | Alters hydrogen bonding capacity and introduces steric bulk. |
| Position 5 | -N(CH₃)₂ | Removes H-bond donor ability; increases basicity and lipophilicity. |
Design and Synthesis of Chemically Modulated Systems for Specific Molecular Recognition
Beyond exploratory SAR, this compound is a valuable starting point for the rational design of molecules engineered for specific molecular recognition. This process involves using structural information about a biological target to design a ligand that will bind with high affinity and selectivity. The tetrahydroquinoline core provides a semi-rigid scaffold that can position the functional groups in a precise three-dimensional orientation to complement the target's binding site.
For example, in the development of new antitubercular agents, tetrahydroquinazoline derivatives have been designed and synthesized to inhibit essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov Molecular docking studies are often used in this process to predict how different derivatives will bind to the enzyme's active site, guiding the synthetic efforts toward the most promising candidates. nih.gov Similarly, analogs of tetrahydroisoquinoline have been designed as inverse agonists for the 5-HT₇ receptor, with molecular dynamics simulations helping to rationalize the observed functional activity based on specific interactions with the receptor. nih.gov
The this compound scaffold can be used in a similar design strategy. The 5-amino group could be designed to form a key hydrogen bond with a specific amino acid residue, while the 3-position could be modified to occupy a hydrophobic pocket. The bromine atom serves as a versatile anchor for combinatorial synthesis, allowing for the rapid generation of a library of compounds around a rationally designed core for screening against a specific biological target.
Future Directions and Emerging Research Avenues for Halogenated Aminotetrahydroquinolines
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The synthesis of complex molecules like halogenated aminotetrahydroquinolines has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing these valuable scaffolds lies in the adoption of green and sustainable chemistry principles.
One promising approach is the use of biocatalysis , which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. mdpi.com The application of enzymes such as transaminases, imine reductases, and monoamine oxidases could offer greener alternatives to traditional methods for introducing the amine functionality onto the tetrahydroquinoline core. mdpi.com These enzymatic reactions often proceed in aqueous media, reducing the need for volatile organic solvents and minimizing the environmental footprint of the synthesis. mdpi.com
The use of alternative energy sources such as photocatalysis and electrochemistry is another burgeoning area. These methods can facilitate unique bond formations and functionalizations under ambient conditions, often obviating the need for harsh reagents. The development of photocatalytic or electrochemical methods for the cyclization and functionalization steps in the synthesis of halogenated aminotetrahydroquinolines could lead to more sustainable and atom-economical routes.
| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Transaminases, Imine Reductases |
| Domino Reactions | Step economy, reduced purification | p-Toluenesulfonic acid |
| Photocatalysis | Use of light energy, mild conditions | Organic dyes, metal complexes |
| Electrochemistry | Avoids stoichiometric reagents | Electrode potential |
Exploration of Unconventional Reactivity Profiles and Catalytic Systems
The unique electronic nature of the halogenated aminotetrahydroquinoline scaffold, arising from the interplay between the electron-donating amino group and the electron-withdrawing halogen, suggests the potential for novel and unconventional reactivity. Future research will undoubtedly focus on leveraging this to forge new molecular architectures.
A key area of exploration is C-H activation , a strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.govnih.govyoutube.com Transition metal-catalyzed C-H activation could enable the late-stage modification of the tetrahydroquinoline core, providing access to a diverse range of derivatives that would be difficult to synthesize through traditional methods. nih.govnih.gov For instance, directing group-assisted C-H activation could allow for regioselective functionalization at positions ortho to the amino group or at other specific sites on the aromatic or aliphatic portions of the molecule.
The development of novel catalytic systems will be paramount to unlocking this new reactivity. This includes the design of catalysts that can operate under mild conditions and tolerate a wide range of functional groups. For example, exploring cooperative catalysis, where two or more catalytic species work in concert, could lead to transformations that are not possible with a single catalyst. The halogen atom itself can also be a handle for a variety of cross-coupling reactions, allowing for further diversification of the molecular scaffold.
Integration of Advanced Artificial Intelligence and Machine Learning for Reaction Design and Optimization
The synthesis and functionalization of complex molecules like halogenated aminotetrahydroquinolines can be a time-consuming and unpredictable process. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this area by providing powerful predictive tools for reaction design and optimization. arxiv.orgpreprints.orgsynthiaonline.com
Furthermore, machine learning models can be developed to predict the outcomes of reactions, including yield and selectivity, based on the starting materials, reagents, and reaction conditions. nih.govnih.govcmu.eduyoutube.com This predictive capability can significantly reduce the amount of trial-and-error experimentation required to optimize a reaction. For the synthesis of halogenated aminotetrahydroquinolines, ML models could be used to predict the optimal catalyst, solvent, temperature, and other parameters to maximize the yield of the desired product while minimizing the formation of byproducts. nih.govnih.govcmu.edu The use of molecular descriptors and fingerprints as inputs for these models can help to capture the subtle electronic and steric effects that govern the reactivity of these complex molecules. nih.govnih.gov
| AI/ML Application | Potential Impact on Halogenated Aminotetrahydroquinoline Research |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. |
| Reaction Outcome Prediction | Optimization of reaction conditions with fewer experiments. |
| Catalyst Design | In silico screening and design of new, more effective catalysts. |
| Reactivity Mapping | Understanding and predicting the regioselectivity of functionalization reactions. |
Expansion of the Tetrahydroquinoline Scaffold in Diverse Chemical Spaces for Functional Material Development
While the tetrahydroquinoline scaffold has been extensively explored in medicinal chemistry, its potential in materials science is a relatively untapped and exciting frontier. nih.govtandfonline.com The unique photophysical and electronic properties that can be imparted by the combination of the tetrahydroquinoline core, an amino substituent, and a halogen atom make these compounds attractive building blocks for a new generation of functional organic materials.
One area of significant promise is in the development of Organic Light-Emitting Diodes (OLEDs) . researchgate.netrsc.orgmdpi.combeilstein-journals.orgfrontiersin.org The fluorescence and phosphorescence properties of quinoline (B57606) derivatives can be finely tuned through chemical modification. nih.govacs.orgacs.org The introduction of a halogen atom can enhance intersystem crossing and promote phosphorescence, a desirable property for achieving high efficiency in OLEDs. nih.govacs.orgacs.org The amino group, on the other hand, can act as an electron-donating group, influencing the charge transport properties of the material. By systematically varying the position and nature of the halogen and amino substituents, it should be possible to design novel emitters and host materials for OLEDs with tailored emission colors and performance characteristics. For example, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for OLEDs. researchgate.net
The development of functional polymers incorporating the halogenated aminotetrahydroquinoline motif is another exciting avenue. researchgate.net Quinoline-based polymers are known to exhibit interesting properties such as pH-responsiveness and potential for use in sensors and electronic devices. researchgate.net The incorporation of halogenated aminotetrahydroquinolines as monomers or pendant groups could lead to polymers with enhanced thermal stability, specific charge transport properties, or unique photoluminescence. These materials could find applications in areas such as organic photovoltaics, sensors, and stimuli-responsive materials.
Investigation of Solid-State Reactivity and Transformations
The behavior of molecules in the solid state can be markedly different from their behavior in solution, and this is an area of growing interest for controlling reactivity and discovering new material properties. The investigation of the solid-state chemistry of halogenated aminotetrahydroquinolines could reveal novel transformations and lead to materials with unique characteristics.
The presence of both a halogen atom and an amino group provides opportunities for specific intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding. These interactions can pre-organize the molecules in the crystal lattice, potentially leading to regioselective solid-state reactions upon exposure to stimuli like light or heat.
Recent studies on phenoxazine-quinoline conjugates have shown that halogenation can have a significant impact on their solid-state photophysical properties, leading to aggregation-induced phosphorescence and room-temperature phosphorescence (RTP). nih.govacs.orgacs.org This is attributed to the heavy-atom effect of the halogen and the specific intermolecular interactions in the solid state that restrict molecular motion and favor radiative decay from the triplet state. nih.govacs.orgacs.org Exploring similar phenomena in crystalline halogenated aminotetrahydroquinolines could lead to the development of novel phosphorescent materials for applications in sensing, imaging, and lighting.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-5,6,7,8-tetrahydroquinolin-5-amine, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via bromination of 5,6,7,8-tetrahydroquinolin-5-amine using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Reaction optimization includes controlling temperature (20–50°C) and stoichiometric ratios (1:1.2 amine-to-brominating agent). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic methods are optimal for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies hydrogen/carbon environments (e.g., bromine-induced deshielding at C3).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 241.01).
- X-ray Crystallography : Resolves stereochemistry and crystal packing (space group P2₁/c, unit cell parameters a=8.21 Å, b=12.34 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysis : Use Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura cross-coupling (aryl boronic acids, 80°C, 12 h).
- Monitoring : TLC (silica, UV detection) tracks reaction progress. Yields >85% are achievable with optimized ligand-to-metal ratios (2:1) .
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect activates the quinoline ring toward electrophilic substitution at C4 and C7. In Heck reactions, Pd-catalyzed coupling with styrenes shows regioselectivity at C4 (85% yield vs. <10% for non-brominated analogs). DFT calculations (B3LYP/6-31G*) confirm lowered LUMO energy (-2.3 eV) at C4 due to bromine’s inductive effect .
Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) arise from assay variations. Standardize protocols:
- Broth Microdilution : Use Mueller-Hinton II medium, 18–24 h incubation.
- Control : Compare with ciprofloxacin (MIC 0.5 µg/mL).
- SAR Analysis : Correlate substituent effects (e.g., bromine vs. methyl groups) on biofilm inhibition .
Q. What advanced applications exist for this compound in asymmetric catalysis?
- Methodological Answer : The tetrahydroquinoline scaffold acts as a chiral ligand in Pd-catalyzed allylic alkylation (up to 95% ee). Key steps:
- Ligand Design : Introduce bulky groups (e.g., tert-butyl) at C5 to enhance enantioselectivity.
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/IPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
